3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylurea
Overview
Description
N-allyl-N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea is a synthetic organic compound characterized by the presence of fluorophenyl groups and a pyrrolidinyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with allyl isocyanate to form N-allyl-N’-(4-fluorophenyl)urea. This intermediate is then reacted with 1-(4-fluorophenyl)-2,5-dioxopyrrolidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-allyl-N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl groups can enhance binding affinity to specific targets, while the pyrrolidinyl urea structure may facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N’-(4-chlorophenyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea
- N-allyl-N’-(4-bromophenyl)-N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Uniqueness
N-allyl-N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability and improve binding interactions with molecular targets, making this compound particularly valuable in medicinal chemistry research.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c1-2-11-24(20(28)23-15-7-3-13(21)4-8-15)17-12-18(26)25(19(17)27)16-9-5-14(22)6-10-16/h2-10,17H,1,11-12H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYIVPBKHITGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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